N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a phenyl group, a benzo[d][1,4]dioxine ring, and a carboxamide group . Isoxazole rings and phenyl groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a (3+2) cycloaddition reaction . The benzo[d][1,4]dioxine ring could be formed through a cyclization reaction. The carboxamide group could be introduced through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isoxazole ring and the phenyl group could potentially engage in π-π stacking interactions, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The isoxazole ring is known to participate in various reactions, including nucleophilic and electrophilic substitutions . The carboxamide group could also be involved in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could increase its stability and rigidity, while the carboxamide group could enhance its solubility in water .Scientific Research Applications
Synthesis and Characterization
New Synthetic Methods : Gabriele et al. (2006) described a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method offers a new pathway for creating similar compounds with potential applications in organic synthesis and pharmaceuticals (Gabriele et al., 2006).
Chemical Characterization and Potential Applications : Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized their curing behaviors and thermal properties. The improved thermal stability of these polymers suggests potential applications in materials science, specifically for creating heat-resistant coatings and composites (Qi et al., 2009).
Potential Biomedical Applications
Anticancer Activity : Ravinaik et al. (2021) designed and synthesized a series of benzamides with significant anticancer activity against various cancer cell lines. This indicates the potential of structurally related compounds for developing new anticancer agents (Ravinaik et al., 2021).
Antimitotic Activity : Vasilenko et al. (2017) prepared 5-aminoisoxazoles demonstrating moderate antimitotic activity, highlighting the potential of related structures in cancer therapy by disrupting cell division (Vasilenko et al., 2017).
Material Science Applications
- Polymer Synthesis : Hsiao and Yu (1996) discussed the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene links, which are of interest for creating advanced materials with specific mechanical and thermal properties (Hsiao & Yu, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(18-12-23-15-8-4-5-9-16(15)24-18)20-11-14-10-17(25-21-14)13-6-2-1-3-7-13/h1-10,18H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQAMVYFQPHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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